molecular formula C7H12O4 B1600170 (2R)-5-methoxy-2-methyl-5-oxopentanoic acid CAS No. 80986-17-0

(2R)-5-methoxy-2-methyl-5-oxopentanoic acid

Cat. No.: B1600170
CAS No.: 80986-17-0
M. Wt: 160.17 g/mol
InChI Key: TVADYQZCBVCKSS-RXMQYKEDSA-N
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Description

®-(-)-4-Methylglutaric acid 1-monomethyl ester is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images. This compound is often used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-4-Methylglutaric acid 1-monomethyl ester typically involves the esterification of ®-(-)-4-Methylglutaric acid. This can be achieved through a reaction with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

On an industrial scale, the production of ®-(-)-4-Methylglutaric acid 1-monomethyl ester may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

®-(-)-4-Methylglutaric acid 1-monomethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Methylglutaric acid

    Reduction: 4-Methylglutaric alcohol

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

®-(-)-4-Methylglutaric acid 1-monomethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(-)-4-Methylglutaric acid 1-monomethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The chiral nature of the compound allows it to selectively bind to specific molecular targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-(+)-3-Methylsuccinic acid 1-monomethyl ester
  • (1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic acid 1-monomethyl ester

Uniqueness

®-(-)-4-Methylglutaric acid 1-monomethyl ester is unique due to its specific chiral configuration and the presence of a methyl group at the 4-position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

CAS No.

80986-17-0

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

(2R)-5-methoxy-2-methyl-5-oxopentanoic acid

InChI

InChI=1S/C7H12O4/c1-5(7(9)10)3-4-6(8)11-2/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1

InChI Key

TVADYQZCBVCKSS-RXMQYKEDSA-N

SMILES

CC(CCC(=O)OC)C(=O)O

Isomeric SMILES

C[C@H](CCC(=O)OC)C(=O)O

Canonical SMILES

CC(CCC(=O)OC)C(=O)O

Origin of Product

United States

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